molecular formula C15H19NO4S B2741485 Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-10-8

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2741485
CAS RN: 1798036-10-8
M. Wt: 309.38
InChI Key: RTZQMPFVXJUIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique structure and properties.

Scientific Research Applications

Efficient Catalysis and Synthesis Techniques

Researchers have explored the use of solid acid catalysts like phosphomolybdic acid for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives via smooth aza-Piancatelli rearrangement, demonstrating high selectivity and good yields in short reaction times (Reddy et al., 2012). This method highlights the potential for developing efficient synthetic routes to complex structures related to cyclohex-3-en-1-yl derivatives.

Novel Heterocyclization Approaches

A catalyst-free, one-pot synthesis of polysubstituted furans presents a novel and efficient heterocyclization approach. This synthesis pathway, involving multicomponent reactions, leads to the creation of various furan-3-yl methanone derivatives, showcasing the versatility and potential for the construction of complex molecular frameworks (Damavandi et al., 2012).

Innovative Synthetic Routes

The synthesis of the cyclohexan subunit of siphonarlid metabolites baconipyrones A and B from furan illustrates an inventive approach to constructing cyclohexane derivatives. Key steps include alkylative ring opening and oxidative desulfonylation, underscoring the creative strategies employed in synthesizing structurally complex molecules from simpler substrates (Arjona et al., 2001).

Exploration of Electromeric Effects

Studies on the electromeric effects of substitution in furan derivatives, such as 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, provide insights into how structural modifications can influence absorption and emission spectra. This research is crucial for understanding the electronic properties of furan-based compounds and their potential applications in material science (Bansal & Kaur, 2015).

Bioactive Compound Identification

The identification and bioactivity evaluation of compounds from mangrove endophytic fungi, including cyclohexenone and cyclopentenone derivatives, reveal the potential of natural products in drug discovery and development. These compounds' activities against various biological targets highlight the importance of exploring natural sources for novel bioactive molecules (Wang et al., 2015).

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(12-5-2-1-3-6-12)16-9-14(10-16)21(18,19)11-13-7-4-8-20-13/h1-2,4,7-8,12,14H,3,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQMPFVXJUIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

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